3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride

Catalog No.
S6590859
CAS No.
2154410-88-3
M.F
C6HBrClF3O2S
M. Wt
309.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride

CAS Number

2154410-88-3

Product Name

3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride

IUPAC Name

3-bromo-2,4,6-trifluorobenzenesulfonyl chloride

Molecular Formula

C6HBrClF3O2S

Molecular Weight

309.49 g/mol

InChI

InChI=1S/C6HBrClF3O2S/c7-4-2(9)1-3(10)6(5(4)11)14(8,12)13/h1H

InChI Key

MFYBTMZFHCBXPD-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)Br)F)S(=O)(=O)Cl)F

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)S(=O)(=O)Cl)F

The exact mass of the compound 3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride is 307.85213 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-2,4,6-trifluorobenzenesulfonyl chloride (CAS 2154410-88-3) is a highly functionalized, multi-electrophilic building block primarily utilized in the synthesis of isoform-selective voltage-gated sodium channel (NaV) inhibitors [1]. Featuring a highly reactive sulfonyl chloride group for primary sulfonamide formation, an activated para-fluorine (position 4) for regioselective nucleophilic aromatic substitution (SNAr), and a 3-bromo substituent for orthogonal transition-metal-catalyzed cross-coupling, this compound streamlines the assembly of complex diaryl sulfonamides [2]. It is particularly valued in medicinal chemistry and pharmaceutical procurement for directly installing the critical 2,6-difluorobenzenesulfonamide motif, which is essential for achieving CNS penetration, metabolic stability, and strict target selectivity in antiepileptic drug development [2].

Substituting this specific building block with simpler commercially available analogs, such as 2,3,4-trifluorobenzenesulfonyl chloride or 5-chloro-2-fluorobenzenesulfonyl chloride, fundamentally alters the downstream pharmacological and chemical profile of the synthesized library [1]. The absence of the symmetrical 2,6-difluoro pattern leads to a quantifiable loss in target selectivity—specifically failing to spare the NaV1.1 isoform, which can cause severe proconvulsant off-target effects—and significantly reduces metabolic stability [2]. Furthermore, replacing the compound with 2,4,6-trifluorobenzenesulfonyl chloride removes the essential 3-bromo handle, eliminating the ability to perform late-stage orthogonal functionalization (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) required to optimize the steric and electronic properties of the central phenyl ring during lead optimization [1].

Regioselective SNAr Precursor Suitability vs. Alternative Fluorinated Scaffolds

In the synthesis of complex aryl sulfonamides, 3-bromo-2,4,6-trifluorobenzenesulfonyl chloride serves as a superior electrophile for regioselective amination compared to alternative isomers like 2,3,4-trifluorobenzenesulfonyl chloride [1]. Following initial sulfonamide formation, the strong electron-withdrawing effect of the sulfonyl group combined with the ortho-fluorines highly activates the fluorine at the 4-position for SNAr displacement by amines [1]. Patent literature demonstrates that while 2,3,4-trifluorobenzenesulfonyl chloride can be used as a baseline comparator to yield mono-fluoro analogs (e.g., 46% yield in specific amination steps), the 3-bromo-2,4,6-trifluoro scaffold uniquely allows for the retention of the critical 2,6-difluoro pattern while providing an orthogonal bromo handle for subsequent elaboration, a major processability advantage for library synthesis [1].

Evidence DimensionRegioselective amination and structural retention
Target Compound DataYields 3-bromo-2,6-difluoro-4-amino pattern (retains 2,6-difluoro motif and bromo handle)
Comparator Or Baseline2,3,4-trifluorobenzenesulfonyl chloride (yields mono-fluoro core, lacks symmetrical difluoro pattern)
Quantified DifferenceEnables orthogonal functionalization at position 3 while maintaining the strict 2,6-difluoro SAR requirement
ConditionsNucleophilic aromatic substitution (SNAr) with amines following sulfonamide formation

Procurement of this specific isomer is essential for synthetic routes requiring both a 2,6-difluoro structural motif and a halogen handle for late-stage cross-coupling.

Impact of the 2,6-Difluoro Motif on Target Potency and Isoform Selectivity

The primary value of procuring 3-bromo-2,4,6-trifluorobenzenesulfonyl chloride lies in its ability to install a 2,6-difluorobenzenesulfonamide core, which is quantitatively superior to mono-fluoro baselines [1]. In the development of CNS-penetrant NaV1.6 inhibitors, replacing a baseline 5-chloro-2-fluorobenzenesulfonamide core with the 2,6-difluoro core (derived directly from this precursor) resulted in a 7-fold improvement in NaV1.6 inhibitory potency [1]. More importantly, this substitution markedly increased the selectivity for NaV1.6 over the NaV1.1 isoform, a critical safety requirement for antiepileptic therapeutics to avoid inhibiting inhibitory interneurons, which would cause proconvulsant effects [1].

Evidence DimensionNaV1.6 Inhibitory Potency and Selectivity
Target Compound Data2,6-difluoro core (derived from target): 7-fold increase in NaV1.6 potency
Comparator Or Baseline5-chloro-2-fluoro core (baseline mono-fluoro analog)
Quantified Difference7-fold improvement in potency with markedly increased NaV1.1 selectivity
ConditionsWhole-cell automated voltage-clamp assay in human sodium channel isoforms

Buyers developing isoform-selective ion channel therapeutics must prioritize this precursor to achieve the strict selectivity margins required for clinical safety.

Metabolic Stability and Efflux Profile Enhancement

Beyond target binding, the specific substitution pattern afforded by 3-bromo-2,4,6-trifluorobenzenesulfonyl chloride directly improves the pharmacokinetic profile of the resulting drug candidates [1]. Structure-activity relationship (SAR) studies indicate that incorporating the 2,6-difluoro motif via this precursor significantly enhances metabolic stability in human liver microsomes compared to mono-fluoro or unfluorinated baselines [1]. Additionally, when paired with appropriate tail groups, the 2,6-difluoro core maintains a low multidrug resistance protein 1 (MDR1) efflux ratio, ensuring moderate to high brain penetration which is an absolute prerequisite for CNS-targeted antiepileptic efficacy [1].

Evidence DimensionMetabolic stability and CNS penetration
Target Compound Data2,6-difluoro motif provides high metabolic stability and low MDR1 efflux
Comparator Or BaselineMono-fluoro sulfonamide cores
Quantified DifferenceMarkedly increased metabolic stability while maintaining required brain-to-plasma (B/P) ratios
ConditionsIn vitro human liver microsome stability and MDR1-transfected MDCKII cell efflux assays

Selecting this exact building block prevents downstream pharmacokinetic failures by hardwiring metabolic resistance and CNS penetrance into the molecular core.

Synthesis of Isoform-Selective NaV1.6 Inhibitors

The primary industrial application for this compound is as a core building block for selective voltage-gated sodium channel inhibitors. It is specifically procured to target NaV1.6 for the treatment of SCN8A-related early infantile epileptic encephalopathy (EIEE13) and other refractory epilepsies, where sparing NaV1.1 is critical [1].

Development of CNS-Penetrant Diaryl Sulfonamides

This compound is ideal for medicinal chemistry programs requiring the rapid assembly of CNS-active sulfonamides. The built-in 2,6-difluoro pattern ensures metabolic stability and low MDR1 efflux, making it a superior starting material compared to unfluorinated or mono-fluorinated analogs [2].

Orthogonal Library Synthesis via SNAr and Cross-Coupling

Highly suited for automated or parallel library synthesis in drug discovery. The para-fluorine can be displaced via SNAr with various amines, followed by Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the 3-bromo position, allowing chemists to efficiently explore diverse chemical space around a privileged scaffold [1].

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Exact Mass

307.85213 g/mol

Monoisotopic Mass

307.85213 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

Explore Compound Types